Mammea E/BA

Description

Properties

CAS No. |

111321-13-2 |

|---|---|

Molecular Formula |

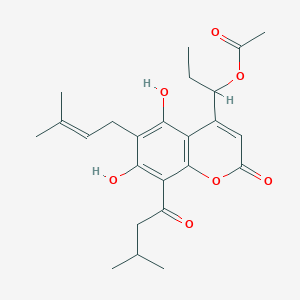

C24H30O7 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

1-[5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-2-oxochromen-4-yl]propyl acetate |

InChI |

InChI=1S/C24H30O7/c1-7-18(30-14(6)25)16-11-19(27)31-24-20(16)22(28)15(9-8-12(2)3)23(29)21(24)17(26)10-13(4)5/h8,11,13,18,28-29H,7,9-10H2,1-6H3 |

InChI Key |

YOWZJSSQEMLPTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)CC(C)C)O)CC=C(C)C)O)OC(=O)C |

melting_point |

50 - 53 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Normal-Phase Chromatography

Bioactive crude extracts undergo fractionation via normal-phase silica gel column chromatography. Using a gradient of petroleum ether and ethyl acetate (0–100% EtOAc), fractions are eluted and monitored via thin-layer chromatography (TLC). For M. americana, the 30–50% EtOAc fractions contain this compound and its isomer E/BB. Similar approaches for M. siamensis coumarins use silica gel 60H with hexane-EtOAc gradients, achieving preliminary separation of prenylcoumarins.

Reverse-Phase Flash Chromatography

Further purification employs C18 reverse-phase columns with acetonitrile-water gradients. In one protocol, a stepwise elution from 50% to 100% acetonitrile isolates this compound with 92% purity. Diaion HP-20 resin is alternatively used for aqueous fractions, with methanol elution yielding coumarin-enriched phases.

High-Performance Liquid Chromatography (HPLC) Purification

Final purification requires preparative HPLC to resolve structural analogs. For M. americana, a HICHROM EXODS-5-2683 C18 column (250 × 4.6 mm, 5 μm) with isocratic elution (84.95% methanol, 15% water, 0.05% trifluoroacetic acid) achieves baseline separation of this compound (retention time: 25.3 min) and E/BB (23.5 min). Flow rates of 0.8 mL/min and UV detection at 290 nm optimize resolution (Figure 1).

Table 1: HPLC Conditions for this compound Isolation

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm |

| Mobile Phase | Methanol:Water:TFA (84.95:15:0.05) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 290 nm |

| Retention Time (E/BA) | 25.3 min |

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR of this compound reveals characteristic signals: δ 6.25 (s, H-5), δ 7.35 (d, J = 8.5 Hz, H-3'), δ 5.45 (t, J = 7.0 Hz, H-2''), and δ 2.10 (s, OAc). The 4-(1'-acetoxypropyl) substituent is confirmed by HMBC correlations between H-2'' (δ 5.45) and the carbonyl carbon (δ 170.2).

Mass Spectrometry (MS)

High-resolution ESI-MS displays a quasi-molecular ion at m/z 429.1652 [M + H]+, consistent with the formula C24H28O7. Fragmentation patterns include losses of 60 u (C2H4O2) and 42 u (C2H2O), indicative of acetyl and ketene groups.

Yield Optimization and Challenges

This compound constitutes 0.004–0.008% of dried M. americana roots, diminishing to 0.002% in leaves. Challenges include low natural abundance and co-elution with E/BB. Countercurrent chromatography and pH-zone refining have been proposed to enhance yields but require validation.

Analytical Method Development

Quantitative analysis uses the HPLC protocol in Table 1, with calibration curves (R² > 0.999) for E/BA (0.1–50 μg/mL). UV spectra show λmax at 222, 295, and 325 nm, while LC-MS/MS enables detection limits of 0.01 ng/mL in biological matrices.

Chemical Reactions Analysis

Types of Reactions

Mammea E/BA undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

Mammea E/BA is a natural coumarin found in the Mammea species, particularly in Mammea americana . Research has explored its properties and potential applications, with a focus on its biological activities.

- Insecticidal Properties: this compound, along with Mammea E/BB, has been identified as an insecticidal principle . It exhibits activity against Artemia salina Leach and Phaedon cochleariae Fab .

- Pesticide Development: this compound can potentially be used in bioinsecticides. An analytical HPLC methodology has been established for determining and quantifying active isomers in crude extracts . This is important for the future development of bioinsecticides from this natural source because yields useful information regarding the possibilities of sustainable use of the natural sources and offer a method for standardising the raw material and/or the final botanical pesticides .

- Anti-Staphylococcal Activity: While Mammea B/BA is noted to be the most potent of all mammea coumarins reported to date, according to a literature review, other Mammea coumarins have shown antibacterial activity .

Isolation and Quantification

- HPLC Methodology: A selective, rapid, and simple analytical HPLC methodology has been established for determining and quantifying active isomers like this compound in crude extracts from different parts of the plant .

- Plant Distribution: The amount of this compound in each part of the plant is always slightly bigger than Mammea E/ BB; the amount of both is highest in the roots followed by leaves, bark, and stem .

- Extraction and Isolation: The pure natural coumarins this compound and mammea E/BB from M. americana were obtained for the first time, and their spectroscopic data are reported . Active extracts were selected for further fractionation and purification guided by Artemia bioassay .

Structure-Activity Relationship

- Structural Features: The determination of the structural features required for biological activity indicated the importance of: the phenolic hydrogens, 4-1´ acetoxy group, and the double bond in the 6-sidechain . Several structural transformations to the isomers were done in order to identify the part(s) of the molecule responsible for the activity .

Other Mammea Coumarins

Other coumarins from the Mammea genus have exhibited various biological activities:

Mechanism of Action

Mammea E/BA exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit the activation of hypoxia-inducible factor-1 (HIF-1) in human breast tumor cells by acting as an anionic protonophore that uncouples mitochondrial electron transport . Additionally, it disrupts transcriptional auto-regulation of the Wilms’ tumor 1 gene, leading to down-regulation of WT1 protein expression in leukemia cells .

Comparison with Similar Compounds

Key Findings :

- This compound’s cytotoxicity is intermediate compared to Mammea E/BB (more potent) and Mammea A/BA (broader tumor suppression).

- Structural variations influence mechanisms: this compound and B/BA induce apoptosis via mitochondrial pathways, while E/BB targets signaling kinases like ERK1/2 .

Antioxidant Activity

Key Findings :

- The acyl group at C-8 is essential for antioxidant activity. This compound’s 3-methylbutyryl substitution enhances radical scavenging compared to cyclized or non-prenylated analogs .

Antimicrobial Activity

Key Findings :

- This compound’s antibacterial activity is less documented but likely inferior to Mammea B/BA, which has the lowest MIC (0.5–1.0 μg/mL) against MRSA due to optimal acyl/prenyl positioning .

- Cyclization (e.g., Mammea B/BA cyclo F) abolishes activity, emphasizing the necessity of linear prenyl chains .

Insecticidal Activity

Q & A

Q. What methodologies are used to isolate Mammea E/BA from natural sources?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and thin-layer chromatography (TLC). Structural elucidation employs 1D/2D nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, this compound was isolated from Mammea siamensis seeds using these methods, with NMR confirming its coumarin backbone .

Q. What standardized assays are recommended to evaluate this compound’s cytotoxicity?

The MTT assay is widely used to measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa, HT-29). Studies report MC100 (minimum cytotoxic concentration for 100% cell death) and LC50 (lethal concentration for 50% cell death). For instance, this compound showed MC100 values of 10–20 μM in MCF-7 and HT-29 cells, with LC50 values indicating selectivity indices (SI) above 5, suggesting therapeutic potential .

Q. How is the mechanism of this compound-induced cell death investigated experimentally?

Key methods include:

- Apoptosis detection : Flow cytometry for Annexin V/PI staining, caspase-3/7 activity assays, and DNA fragmentation analysis via gel electrophoresis.

- Autophagy assessment : Western blotting for LC3-II/LC3-I ratio and acidic vesicle quantification using LysoTracker staining.

- Mitochondrial dysfunction : Measurement of reactive oxygen species (ROS) with DCFH-DA probes and mitochondrial membrane potential via JC-1 staining .

Q. Which model organisms are suitable for studying this compound’s antitrypanosomal activity?

Trypanosoma cruzi (Chagas disease pathogen) is a primary model. Studies measure IC50 values against epimastigote (Epi) and trypomastigote (Try) forms, comparing cytotoxicity in human lymphocytes (HL) to calculate selectivity indices. Mammea A/BA (structurally similar to E/BA) showed IC50 = 2.5 μM in Try cells with SI > 10, indicating specificity .

Q. How do researchers validate the purity and stability of this compound in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is used for purity checks (>95%). Stability is assessed via accelerated degradation studies under varying pH, temperature, and light conditions. Data loggers track compound integrity during long-term storage .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data across studies be resolved?

Discrepancies often arise from differences in cell lines, culture conditions, or compound purity. For example, this compound’s LC50 in HT-29 cells ranged from 8–15 μM across studies. To address this:

Q. What experimental designs are optimal for differentiating apoptosis, autophagy, and necrosis in this compound-treated cells?

A multi-modal approach is recommended:

- Time-course experiments : Early apoptosis (Annexin V+/PI−) peaks at 24h, while autophagy markers (LC3-II) increase by 48h.

- Inhibitor studies : Use Z-VAD-FMK (apoptosis inhibitor) or 3-MA (autophagy inhibitor) to isolate pathways.

- Transmission electron microscopy (TEM) : Visualize autophagosomes and necrotic membrane rupture .

Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA topoisomerase II or TLR4. Comparative SAR analysis of Mammea analogs (e.g., A/BA vs. B/BA) identifies critical functional groups. For instance, the cyclized D-ring in this compound enhances DNA intercalation compared to linear analogs .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

- Toxicity profiling : Assess liver/kidney function markers (ALT, creatinine) in rodent models.

- Pharmacokinetic optimization : Nanoformulations (e.g., liposomes) improve bioavailability and reduce systemic exposure.

- Tissue-specific delivery : Conjugate this compound to antibodies targeting cancer cell receptors (e.g., EGFR) .

Q. How do researchers address reproducibility challenges in natural product research on this compound?

Best practices include:

- Open-data repositories : Share raw NMR/MS spectra and cytotoxicity datasets in platforms like Zenodo.

- Collaborative validation : Cross-lab replication of key findings (e.g., ROS induction in T. cruzi).

- Metadata documentation : Detail plant sourcing (geography, harvest season) and extraction protocols to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.